molecular formula C27H35N3O6S B549236 エザチオスタット CAS No. 168682-53-9

エザチオスタット

カタログ番号: B549236
CAS番号: 168682-53-9
分子量: 529.6 g/mol
InChIキー: GWEJFLVSOGNLSS-WPFOTENUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エザチオスタットは、ペプチド類に属する低分子薬剤です。グルタチオンS-トランスフェラーゼP1-1のアナログ阻害剤であり、骨髄異形成症候群の治療における可能性について主に研究されています。 この化合物は、顆粒球、単球、赤血球、血小板の前駆体となる骨髄細胞の形成を促進します .

作用機序

エザチオスタットは、グルタチオンS-トランスフェラーゼP1-1を阻害することで効果を発揮し、その結果、Junキナーゼが活性化されます。この活性化は、造血幹細胞の増殖と成熟を促進します。 この化合物は、骨髄異形成症候群の病態に影響を与えるマイクロRNAを含む遺伝子発現も調節します .

生化学分析

Biochemical Properties

Ezatiostat is known to target Glutathione S-transferase P . It acts as an analog inhibitor of glutathione S-transferase P1-1 . This interaction plays a crucial role in the biochemical reactions involving Ezatiostat.

Cellular Effects

Ezatiostat acts intracellularly on the MAPK signaling pathway by activating ERK2 . It has demonstrated myelostimulant activity in preclinical rodent models and human bone marrow cultures, and differentiates granulocytes and monocytes in HL60 cells . It is designed to stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets .

Molecular Mechanism

The molecular mechanism of Ezatiostat involves the inhibition of glutathione S-transferase P1-1, which results in the activation of the MAPK signaling pathway by activating ERK2 . This leads to the differentiation of granulocytes and monocytes in HL60 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Ezatiostat has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence

Metabolic Pathways

Ezatiostat is involved in the MAPK signaling pathway

Transport and Distribution

Given its intracellular activity on the MAPK signaling pathway, it can be inferred that Ezatiostat is transported into cells where it exerts its effects .

Subcellular Localization

Given its known intracellular activity, it can be inferred that Ezatiostat acts within cells .

準備方法

エザチオスタット塩酸塩は、グルタチオンのトリペプチドアナログの形成を含む一連の化学反応によって合成できます。合成経路は通常、γ-グルタミル、システイニル、およびフェニルグリシンジエチルエステル部分のカップリングを含みます。 最終生成物は結晶化して塩酸塩の形で得られます .

化学反応の分析

エザチオスタットは、酸化、還元、置換など、さまざまな化学反応を受けます。グルタチオンS-トランスフェラーゼP1-1を阻害することが知られており、ERK2を活性化することでMAPKシグナル伝達経路を活性化します。 これらの反応で使用される一般的な試薬には、酸化剤と還元剤が含まれ、主要な生成物は標的酵素の活性化形です.

科学研究の応用

エザチオスタットは、骨髄不全を引き起こすクローン性幹細胞疾患である骨髄異形成症候群の治療における可能性について、広く研究されてきました。 低リスクから中リスクの患者において、多系統応答や持続的な赤血球輸血の独立性など、著しい臨床的活性が見られています . さらに、細胞の増殖と分化への影響を研究するために、さまざまな生物学的アッセイでグルタチオンS-トランスフェラーゼP1阻害剤として使用されてきました .

類似化合物との比較

エザチオスタットは、グルタチオンS-トランスフェラーゼP1-1を阻害し、MAPKシグナル伝達経路を活性化する能力においてユニークです。類似の化合物には、テリントラやTLK199などの他のグルタチオンアナログやグルタチオンS-トランスフェラーゼの阻害剤が含まれます。 エザチオスタットは、その特定の作用機序と骨髄異形成症候群の治療における可能性のために際立っています .

生物活性

Ezatiostat (TLK199, Telintra) is a novel therapeutic agent primarily investigated for its efficacy in treating myelodysplastic syndromes (MDS). It functions as a reversible inhibitor of glutathione S-transferase P1-1 (GSTP1-1), an enzyme implicated in various hematologic malignancies. This article provides an in-depth exploration of the biological activity of ezatiostat, detailing its mechanisms of action, clinical findings, and relevant case studies.

Ezatiostat is a tripeptide glutathione analog that undergoes metabolic conversion to its active form, which selectively inhibits GSTP1-1. The inhibition of GSTP1-1 leads to the dissociation of this enzyme from its complex with c-Jun N-terminal kinase (JNK), activating signaling pathways that promote:

  • Cell proliferation and differentiation of normal hematopoietic cells.
  • Apoptosis in malignant cells.

This dual action is critical for addressing the cytopenias associated with MDS, as it not only aids in the recovery of normal blood cell counts but also targets malignant clones.

Phase 1-2a Studies

Several clinical trials have evaluated the safety and efficacy of ezatiostat. A notable Phase 1-2a multicenter dose-escalation study included 54 patients with confirmed MDS. The study administered ezatiostat intravenously across various doses (50 mg/m² to 600 mg/m²) over multiple treatment cycles. Key findings included:

  • Hematologic Improvement (HI) :
    • HI-Erythroid (HI-E): 24% response rate.
    • HI-Neutrophil: 42% response rate.
    • HI-Platelet: 50% response rate.

These responses were accompanied by improvements in clinical symptoms and reduced transfusion requirements .

Safety Profile

Ezatiostat demonstrated a favorable safety profile, with most adverse events classified as grade 1 or 2. The most common treatment-related adverse events included:

  • Nausea (56%)
  • Diarrhea (36%)
  • Vomiting (24%)

No dose-limiting toxicities were reported, indicating that ezatiostat can be administered safely at escalating doses .

Table: Summary of Clinical Findings

Study PhasePatient CountDose Range (mg/m²)HI-E (%)HI-N (%)HI-P (%)Common AEs (%)
Phase 1-2a5450 - 600244250Nausea (56), Diarrhea (36), Vomiting (24)

Case Studies

In a randomized multicenter Phase 2 study involving heavily pretreated patients with low or intermediate-risk MDS, ezatiostat was administered orally at two different dosing schedules. Notable outcomes included:

  • A 29% erythroid response among RBC-transfusion-dependent patients.
  • Predominantly mild gastrointestinal side effects, confirming the drug's tolerability .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of ezatiostat has been characterized through plasma concentration-time profiles, revealing that the concentration of active metabolites correlates with dosage levels. This information is crucial for optimizing dosing regimens to maximize therapeutic efficacy while minimizing adverse effects .

特性

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEJFLVSOGNLSS-WPFOTENUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168592
Record name Ezatiostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168682-53-9
Record name Ezatiostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezatiostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezatiostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZATIOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezatiostat
Reactant of Route 2
Reactant of Route 2
Ezatiostat
Reactant of Route 3
Reactant of Route 3
Ezatiostat
Reactant of Route 4
Reactant of Route 4
Ezatiostat
Reactant of Route 5
Ezatiostat
Reactant of Route 6
Reactant of Route 6
Ezatiostat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。